molecular formula C19H21N3O4 B2922441 N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034241-49-9

N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2922441
CAS No.: 2034241-49-9
M. Wt: 355.394
InChI Key: LLQFUWRWYJNBPW-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic small molecule with the molecular formula C18H19N3O4 and a molecular weight of 341.37 g/mol . This compound belongs to the pyridine carboxamide class, a family of heterocyclic compounds known to exhibit diverse bioactivities and are frequently explored in medicinal chemistry and drug discovery research . The structure features a pyridine ring linked via a carboxamide group to a 2-carbamoylphenyl amine, and is further functionalized with a (oxan-4-yl)methoxy substituent, which may influence its physicochemical properties and binding affinity. Pyridine carboxamide derivatives are recognized as valuable scaffolds in pharmaceutical research for their ability to interact with various biological targets. Structurally related compounds have been investigated as potent and isoform-selective inhibitors of enzymes such as ROCK2 (Rho-associated coiled-coil containing protein kinase 2) , and as inhibitors of voltage-gated sodium channels like Nav1.8, which are potential targets for pain management and other neurological disorders . The specific research applications for this compound are still being characterized, but its structural features make it a candidate for use in biochemical assay development, structure-activity relationship (SAR) studies, and as a chemical probe for target validation. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-18(23)15-3-1-2-4-16(15)22-19(24)14-5-6-17(21-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFUWRWYJNBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. These methods often employ high-pressure and high-temperature conditions to facilitate the necessary chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences :

  • Core Structure : Imidazo[1,5-a]pyridine vs. pyridine in the target compound.
  • Substituents :
    • Position 6: 5-Isopropoxypyridin-3-yl group (electron-rich aromatic system) vs. (oxan-4-yl)methoxy.
    • Position 3: Carboxamide linked to a (tetrahydro-2H-pyran-4-yl)methyl group vs. 2-carbamoylphenyl.

      Synthetic Yield : 22% (low yield, suggesting challenges in imidazopyridine synthesis) .

      Pharmacological Relevance : Reported as a GSK-3β inhibitor, highlighting the role of the imidazopyridine core in kinase binding. The tetrahydropyran moiety may contribute to solubility and target affinity .

AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)

Key Structural Differences :

  • Core Structure: 1,4-Dihydropyridine (non-aromatic, redox-active) vs. fully aromatic pyridine.
  • Substituents: Position 3: Carboxamide linked to substituted phenyl groups (e.g., 2-methoxyphenyl in AZ331). Additional groups: Thioether (AZ331, AZ257), cyano, and furyl substituents. Pharmacological Inference: 1,4-Dihydropyridines are classical calcium channel blockers.

N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Key Structural Differences :

  • Core Structure : Triazolo[4,3-a]pyridine (fused heterocyclic system) vs. simple pyridine.
  • Substituents: Position 6: Carboxamide linked to 4-methoxyphenyl. Position 2: Carbamoylmethyl group attached to a 3-methoxyphenyl.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Inference
Target Compound Pyridine 3-(2-carbamoylphenyl)carboxamide; 6-(oxan-4-yl)methoxy ~375* Kinase inhibition (inferred)
Compound 16 Imidazo[1,5-a]pyridine 3-((tetrahydro-2H-pyran-4-yl)methyl)carboxamide; 6-(5-isopropoxypyridin-3-yl) 395.2 GSK-3β inhibitor
AZ331/AZ257 1,4-Dihydropyridine 3-carboxamide (aryl-substituted); thioether, cyano, furyl ~450–470* Ion channel modulation
Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine 6-(4-methoxyphenyl)carboxamide; 2-(3-methoxyphenylcarbamoyl)methyl 447.4 Undisclosed (structural complexity suggests kinase/DNA target)

*Estimated based on molecular formula.

Key Research Findings and Implications

Core Heterocycle Influence :

  • Pyridine vs. imidazopyridine vs. triazolopyridine: The imidazopyridine and triazolopyridine cores (Compounds 16 and ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and target selectivity compared to the simpler pyridine core .
  • 1,4-Dihydropyridines (AZ331/AZ257) exhibit redox activity, limiting direct comparison to aromatic systems .

Carboxamide-linked aryl groups (e.g., 2-carbamoylphenyl vs. 4-methoxyphenyl) may dictate target engagement profiles, with electron-donating groups (methoxy) enhancing solubility but reducing membrane permeability .

Synthetic Challenges :

  • Low yields in Compound 16 synthesis (22%) highlight difficulties in imidazopyridine functionalization, whereas the target compound’s pyridine-based structure may offer more straightforward synthetic routes .

Biological Activity

N-(2-carbamoylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine core substituted with a carbamoyl group and an oxan moiety, contributing to its unique pharmacological properties. Its chemical formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and it has been characterized for its stability and solubility in various solvents, which is crucial for its bioavailability in therapeutic applications.

Research indicates that this compound acts primarily as an allosteric inhibitor of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 plays a critical role in various signaling pathways associated with cell proliferation and immune response, making it a valuable target for cancer treatment.

Anticancer Properties

A recent study demonstrated that this compound exhibits potent inhibitory activity against SHP2, with an IC50 value of 0.13 nM in vitro against the MV-4-11 cell line, indicating high efficacy. In vivo studies using xenograft models showed that oral administration resulted in a tumor growth inhibition (TGI) of 69.5% at a dosage of 30 mg/kg .

Table 1: Summary of Biological Activity

Activity TypeMeasurementResult
SHP2 InhibitionIC500.13 nM
Antiproliferative EffectMV-4-11 Cell Line3.5 nM
In Vivo Tumor Growth InhibitionTGI (%)69.5% at 30 mg/kg

Immunomodulatory Effects

The compound also influences immune cell dynamics, particularly affecting tumor-associated macrophages (TAMs). It was observed that treatment with this compound significantly reduced the population of M2-like TAMs, which are associated with tumor progression. Flow cytometry analyses indicated decreased levels of interleukin-10 (IL-10) and the number of F4/80+/CD206+ M2-like TAMs post-treatment .

Case Studies

Case Study: MV-4-11 Xenograft Model

In a controlled study involving the MV-4-11 xenograft mouse model, the compound was administered orally over a period of time. Histological analysis through H&E staining revealed marked suppression of tumor cell proliferation, corroborated by Ki67 staining results which indicated reduced proliferation rates in treated versus control groups.

Toxicological Profile

While the compound shows promising biological activity, its safety profile is equally important. Preliminary toxicity studies suggest that it has manageable toxicity levels; however, comprehensive toxicological evaluations are necessary to fully understand its safety in clinical settings.

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